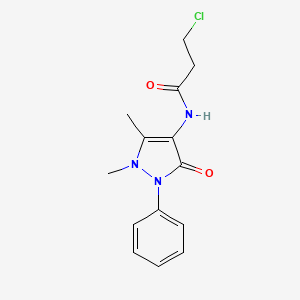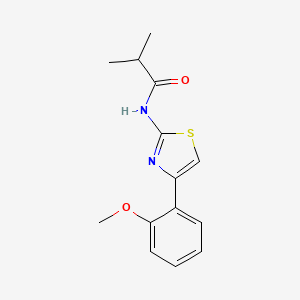![molecular formula C25H27N7O2 B2533271 2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide CAS No. 1251678-60-0](/img/structure/B2533271.png)
2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities, including antibacterial and anticancer properties. Sulfonamides typically contain a sulfonyl group attached to an amine, and modifications to this core structure can lead to compounds with various pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into the reactivity and properties of related sulfonamide compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the introduction of sulfonyl groups to amines or the coupling of sulfonate esters with amines. For example, the synthesis of a novel side-chain-sulfonated aromatic diamine is described, which involves the incorporation of sulfonic acid groups into the molecular structure . This process could be similar to the synthesis of this compound, where a methylsulfonyl group is introduced to an amine on a phenoxy-nicotinamide scaffold.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group (SO2) attached to an amine. The structure of this compound likely includes a phenoxy ring linked to a nicotinamide moiety, with a methylsulfonyl group providing additional chemical functionality. The presence of these groups can influence the compound's binding affinity to biological targets and its overall bioactivity.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, including nucleophilic substitution and addition reactions. For instance, N-Ethyl-5-phenylisoxazolium-3′-sulfonate can react with nucleophiles to form stable enamine adducts . This reactivity suggests that this compound may also undergo reactions with nucleophilic side chains of proteins, potentially leading to biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, sulfonated polyimides display good solubility in aprotic solvents and high thermal stability, which is attributed to the presence of sulfonic acid groups . These properties are relevant when considering the solubility, stability, and formulation of this compound for potential therapeutic applications.
科学的研究の応用
Water Treatment Technologies
Research into novel sulfonated thin-film composite nanofiltration membranes has demonstrated significant advancements in water treatment technologies. The study by Liu et al. (2012) introduced sulfonated aromatic diamine monomers to prepare thin-film composite nanofiltration membranes, enhancing water flux by improving surface hydrophilicity without compromising dye rejection. This innovation presents a promising approach to treating dye solutions in water, highlighting the importance of sulfonated compounds in environmental applications (Liu et al., 2012).
Advanced Polymer Materials
The synthesis of novel side-chain-sulfonated polyimides, as explored by Chen et al. (2006), showcases the compound's utility in creating materials with unique properties, such as high solubility in aprotic solvents and high thermal stability. These materials exhibit anisotropic membrane swelling and high proton conductivity, making them suitable for various technological applications, including as components in fuel cells and other energy-related devices (Chen et al., 2006).
Drug Metabolism and Biocatalysis
A specific application in the field of drug metabolism was investigated by Zmijewski et al. (2006), who demonstrated the use of a microbial-based surrogate biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide compound. This research highlights the potential of using microbial systems to study drug metabolism, offering a novel approach to understanding how drugs are processed in the body (Zmijewski et al., 2006).
Environmental Microbial Degradation
The novel microbial strategy for eliminating sulfonamide antibiotics from the environment was detailed by Ricken et al. (2013), focusing on the degradation of sulfamethoxazole by Microbacterium sp. strain BR1 through ipso-hydroxylation followed by fragmentation. This study underscores the environmental impact of sulfonamides and the potential for microbial processes to mitigate this impact, presenting an innovative approach to addressing antibiotic resistance proliferation (Ricken et al., 2013).
Fuel Cell Applications
The development of sulfonated polyimide copolymers for proton-exchange-membrane fuel cells is another significant area of application. Einsla et al. (2004) synthesized a series of sulfonated naphthalene dianhydride-based polyimide copolymers, demonstrating their potential in fuel cell applications due to their excellent proton conductivity and water stability. This research contributes to the ongoing development of more efficient and durable materials for energy conversion technologies (Einsla et al., 2004).
将来の方向性
The unique structure of “2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide” offers countless avenues for exploration and innovation in various fields. This compound could potentially be used in the development of new pharmaceuticals or to improve the processes by which existing pharmaceuticals are made .
特性
IUPAC Name |
N-(3-ethylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-2-19-7-6-8-20(17-19)27-22(33)18-32-25(34)31-12-11-26-23(24(31)28-32)30-15-13-29(14-16-30)21-9-4-3-5-10-21/h3-12,17H,2,13-16,18H2,1H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFCUBCAWZKQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2533189.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-benzylacetamide](/img/structure/B2533194.png)

![2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533197.png)
![1-[4-(Thiomorpholine-4-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2533198.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2533202.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2533204.png)
![7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2533205.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2533207.png)

![N-(4-isopropylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2533209.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533210.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533211.png)